2-Oxo-N,N'-diphenylhexanehydrazide
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Overview
Description
2-Oxo-N,N’-diphenylhexanehydrazide is a chemical compound related to the classes of hydrazobenzenes and phenylbutazones. It has a molecular formula of C18H20N2O2 and a molecular weight of 296.36 g/mol. This compound is known for its unique structure, which includes a hexanoyl group attached to a diphenylhydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N,N’-diphenylhexanehydrazide typically involves the reaction of hexanoyl chloride with diphenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for 2-Oxo-N,N’-diphenylhexanehydrazide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N,N’-diphenylhexanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Oxo-N,N’-diphenylhexanehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-N,N’-diphenylhexanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxo-N,N’-diphenylhexanehydrazide include other hydrazobenzenes and phenylbutazones, such as:
- N-Phenylhydrazine
- Phenylbutazone
- Diphenylhydrazine
Uniqueness
2-Oxo-N,N’-diphenylhexanehydrazide is unique due to its specific structure, which includes a hexanoyl group attached to a diphenylhydrazide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-Oxo-N,N'-diphenylhexanehydrazide is a chemical compound with significant biological activity, particularly in the context of enzyme inhibition and protein interactions. This article provides a comprehensive overview of its biological properties, synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C18H20N2O2
- Molecular Weight : 296.36 g/mol
- IUPAC Name : this compound
The compound belongs to the classes of hydrazobenzenes and phenylbutazones, characterized by a unique structure that includes a hexanoyl group attached to a diphenylhydrazide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Synthesis
The synthesis of this compound typically involves the reaction of hexanoyl chloride with diphenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. This method allows for the production of high-purity compounds suitable for biological testing.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound can bind to these molecular targets, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target involved. The mechanism suggests potential applications in therapeutic settings where enzyme modulation is required.
Enzyme Inhibition Studies
Research indicates that this compound exhibits enzyme inhibition properties. For instance:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that play crucial roles in metabolic pathways. Studies have demonstrated that it can effectively reduce the activity of certain proteases, which are vital for various physiological processes.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Interaction Studies : In vitro studies have indicated that the compound can significantly inhibit enzyme activity associated with inflammation pathways, suggesting its potential as an anti-inflammatory agent.
- Toxicological Assessments : Research has also focused on understanding the safety profile of this compound when used in therapeutic contexts. Preliminary data suggest that while it exhibits potent biological effects, careful consideration of dosage and administration routes is necessary to minimize adverse effects .
- Predictive Modeling : Recent advancements in computer-aided prediction models have been employed to assess the biological activity spectra of this compound. These models help in predicting its interactions with various biological targets, facilitating further research into its therapeutic potential .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Hydrazobenzene | Enzyme inhibition, protein interaction |
N-Phenylhydrazine | Hydrazine derivative | Moderate enzyme inhibition |
Phenylbutazone | Non-steroidal anti-inflammatory | Anti-inflammatory effects |
This table illustrates how this compound compares with similar compounds regarding their structural types and biological activities. Its unique structure contributes to its more pronounced effects on enzyme inhibition compared to others in its class.
Properties
IUPAC Name |
2-oxo-N,N'-diphenylhexanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-3-14-17(21)18(22)20(16-12-8-5-9-13-16)19-15-10-6-4-7-11-15/h4-13,19H,2-3,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGVIVFKZMVSAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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